Diethyl 1,1'-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate)
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Overview
Description
Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is a chemical compound with the molecular formula C16H20N2O8 and a molecular weight of 368.34 g/mol . It is an amino acid derivative and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves multiple steps. One common method includes the reaction of 1-ethylimidazole with 1,2-dibromoethane in methylbenzene at elevated temperatures. The intermediate product is then reacted with potassium hexafluorophosphate in water to yield the final compound .
Chemical Reactions Analysis
Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) can be compared with other similar compounds, such as:
- 1,1’-(ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium)bis(hexafluorido phosphate)
- 5,5’-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid
- 4,4’-(ethyne-1,2-diyl)diphthalic anhydride
These compounds share structural similarities but differ in their specific functional groups and applications. Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is unique due to its specific amino acid derivative structure and its diverse range of applications.
Properties
CAS No. |
7399-16-8 |
---|---|
Molecular Formula |
C16H20N2O8 |
Molecular Weight |
368.34 g/mol |
IUPAC Name |
ethyl 1-[2-(4-ethoxycarbonyl-2,3-dioxopyrrolidin-1-yl)ethyl]-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-3-25-15(23)9-7-17(13(21)11(9)19)5-6-18-8-10(12(20)14(18)22)16(24)26-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
NZXJRBCOMWVHNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CCN2CC(C(=O)C2=O)C(=O)OCC |
Origin of Product |
United States |
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